

cis-J-113863 stability and storage conditions

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Compound of Interest

Compound Name: cis-J-113863

Cat. No.: B2807753

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Technical Support Center: cis-J-113863

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of **cis-J-113863**.

Frequently Asked Questions (FAQs)

Q1: How should I store solid cis-J-113863?

Solid **cis-J-113863** should be stored at +4°C for short-term storage. For long-term storage, it is recommended to store it at -20°C.[1]

Q2: What is the recommended solvent for preparing stock solutions?

Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing stock solutions of **cis-J-113863**. It is soluble up to 100 mM in DMSO and 50 mM in ethanol.[2]

Q3: How should I store stock solutions of cis-J-113863?

Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. It is recommended to prepare fresh solutions for experiments whenever possible as solutions may be unstable.

Q4: Is there any quantitative data on the stability of cis-J-113863 in solution?







Currently, there is limited publicly available quantitative data on the long-term stability and degradation kinetics of **cis-J-113863** in solution. It is best practice to prepare solutions fresh on the day of the experiment. If storage is necessary, aliquot and store at -80°C and minimize the storage duration.

Q5: What is the mechanism of action of **cis-J-113863**?

cis-J-113863 is a potent and selective competitive antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) that primarily couples to the G α i subunit. The binding of chemokines like CCL3 (MIP-1 α) and CCL5 (RANTES) to CCR1 triggers a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of pathways that promote leukocyte chemotaxis. cis-J-113863 blocks these downstream effects by preventing chemokine binding to the receptor.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Low or no antagonist activity in a chemotaxis assay	1. Degraded antagonist: The compound may have degraded due to improper storage or handling. 2. Suboptimal antagonist concentration: The concentration used may be too low to effectively inhibit the receptor. 3. High agonist concentration: The concentration of the chemoattractant may be too high, outcompeting the antagonist.	1. Prepare a fresh stock solution of cis-J-113863. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50). 3. Use a concentration of the chemoattractant at or near its EC50 value.
Precipitation of the compound upon dilution in aqueous buffer	Poor aqueous solubility: cis-J- 113863 is a hydrophobic molecule and can precipitate when diluted from a high- concentration DMSO stock into an aqueous medium.	1. Use a lower concentration of the DMSO stock solution. 2. Increase the final percentage of DMSO in the assay, ensuring it does not exceed a level that affects cell viability (typically <0.5%). Always include a vehicle control with the same final DMSO concentration. 3. For in vivo studies, consider using a formulation with co-solvents such as PEG300 and Tween-80.[3]
High background signal in functional assays	1. Cell clumping: Aggregated cells can lead to inconsistent results. 2. Non-specific binding: The antagonist may bind to other cellular components or the assay plate.	1. Ensure a single-cell suspension before starting the experiment. 2. Include appropriate controls to assess non-specific binding. Consider using low-binding plates.



Cell toxicity or altered cell morphology

High DMSO concentration:
The final concentration of
DMSO in the culture medium
may be toxic to the cells.

Keep the final DMSO concentration in the assay medium as low as possible, ideally below 0.5%. Always include a vehicle control to monitor for any solvent-induced effects.

Data Summary

Storage Conditions

Form	Temperature	Duration	Notes
Solid	+4°C	Short-term	
-20°C	Long-term		
Stock Solution	-20°C or -80°C	Short-term	Aliquot to avoid freeze-thaw cycles. Prepare fresh when possible.

Solubility

Solvent	Maximum Concentration
DMSO	100 mM[2]
Ethanol	50 mM[2]

Experimental Protocols Preparation of a 10 mM Stock Solution in DMSO

- \bullet Weigh out a precise amount of solid **cis-J-113863**. The molecular weight is 655.44 g/mol .
- Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.



- Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.[4]
- Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.

General Protocol for a Chemotaxis Assay

This protocol provides a general workflow for evaluating the inhibitory effect of **cis-J-113863** on chemokine-induced cell migration using a Boyden chamber or similar transwell system.

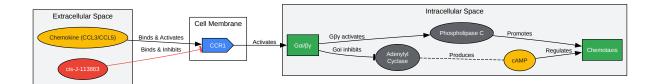
- Cell Preparation: Culture and harvest a cell line endogenously expressing CCR1 (e.g., THP-1 cells) or a CCR1-transfected cell line. Wash the cells with serum-free medium and resuspend them in assay buffer (e.g., HBSS with 0.1% BSA) at the desired concentration.
- Antagonist Preparation: Prepare serial dilutions of the cis-J-113863 stock solution in the assay buffer.
- Assay Setup:
 - Add the chemoattractant (e.g., CCL3 or CCL5) to the lower wells of the chemotaxis chamber.
 - Pre-incubate the cell suspension with different concentrations of cis-J-113863 (or vehicle control) for 15-30 minutes at 37°C.[5]
 - Add the pre-incubated cell suspension to the upper chamber of the transwell inserts.
- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration sufficient for cell migration (typically 1-4 hours).[5]
- Quantification of Migration:
 - After incubation, remove the non-migrated cells from the upper surface of the membrane.
 - Fix and stain the migrated cells on the lower surface of the membrane.
 - Count the number of migrated cells in several fields of view using a microscope.



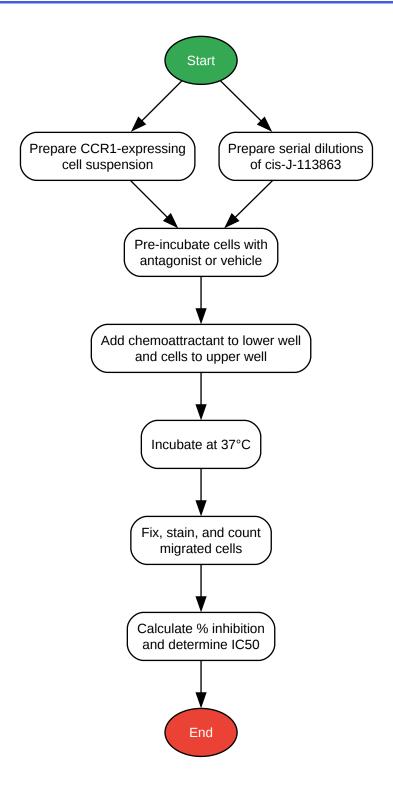
• Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control and determine the IC50 value.

Visualizations CCR1 Signaling Pathway









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